

The Role of Gsk583 in Studying Inflammatory Disease Models: A Technical Guide

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Compound of Interest

Compound Name: Gsk583

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This technical guide provides an in-depth overview of **Gsk583**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the compound's mechanism of action, summarizes its application in various inflammatory disease models, and provides comprehensive experimental protocols for its use. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology, inflammation, and drug discovery.

Introduction to Gsk583 and its Mechanism of Action

Gsk583 is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK2, a critical kinase in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway.^{[1][2][3]} The NOD1 and NOD2 receptors are intracellular sensors that recognize bacterial peptidoglycans, initiating an innate immune response.^{[2][3][4]} Upon activation, NOD1 and NOD2 recruit and activate RIPK2, leading to downstream activation of nuclear factor kappa B (NF- κ B) and mitogen-activated protein kinases (MAPKs).^{[4][5]} This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and IL-8.^{[4][6]}

Gsk583 functions as a Type I kinase inhibitor, competing with ATP for binding to the ATP-binding pocket of RIPK2.^{[7][8]} This action prevents the autophosphorylation and subsequent activation of RIPK2, thereby blocking the downstream inflammatory signaling.^[3] Some studies also suggest that the efficacy of RIPK2 inhibitors like **Gsk583** may be related to their ability to

allosterically interfere with the interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP), which is crucial for RIPK2 ubiquitination and signaling.[\[7\]](#)[\[8\]](#)[\[9\]](#)

While **Gsk583** also shows binding affinity for RIPK3, it does not functionally inhibit RIPK3-dependent necroptosis in cellular assays.[\[1\]](#) Its primary and well-characterized role is the inhibition of the NOD-RIPK2 signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Gsk583**, including its inhibitory potency and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Potency of **Gsk583**

Target/Assay	Species	IC50	Reference(s)
RIPK2 (Biochemical Assay)	Human	5 nM	[1] [10]
RIPK2 (Biochemical Assay)	Rat	2 nM	
MDP-stimulated TNF- α production	Primary Human Monocytes	8 nM	[1] [6]
MDP-stimulated TNF- α production	Human Whole Blood	237 nM	[6]
TNF- α and IL-6 production	Human CD and UC Biopsies	~200 nM	[1] [6]
hERG Ion Channel Inhibition	-	7.45 μ M	[6] [10]
Cyp3A4 Inhibition	-	5 μ M	[1] [10]

Table 2: Pharmacokinetic Parameters of **Gsk583**

Species	Route of Administration	Clearance (CL)	Volume of Distribution (Vd)	Bioavailability (F)	Reference(s)
Rat	Oral	Low	Moderate	Moderate	[1][6]
Mouse	Oral	Low	Moderate	Moderate	[1][6]

Note: Specific numerical values for PK parameters were described as "low" or "moderate" in the source material.

Experimental Protocols

Detailed methodologies for key experiments involving **Gsk583** are provided below.

In Vitro Inhibition of MDP-Stimulated TNF- α Production in Primary Human Monocytes

Objective: To determine the potency of **Gsk583** in inhibiting NOD2-mediated cytokine production in primary human monocytes.

Materials:

- Primary human monocytes
- **Gsk583**
- Muramyl dipeptide (MDP)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TNF- α immunoassay kit (e.g., ELISA)

Protocol:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
- Plate the monocytes in a 96-well plate at a suitable density.

- Pre-treat the cells with a serial dilution of **Gsk583** for 30 minutes.[1]
- Stimulate the cells with 1 µg/mL MDP for 6 hours to activate the NOD2 pathway.[10]
- Collect the cell culture supernatant.
- Measure the concentration of TNF-α in the supernatant using a TNF-α immunoassay kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF-α production for each concentration of **Gsk583** and determine the IC50 value.

Ex Vivo Cytokine Inhibition in Human Inflammatory Bowel Disease (IBD) Biopsies

Objective: To assess the efficacy of **Gsk583** in reducing spontaneous pro-inflammatory cytokine release from inflamed intestinal tissues of Crohn's disease (CD) and ulcerative colitis (UC) patients.

Materials:

- Colonic biopsy samples from CD or UC patients[11]
- **Gsk583**
- Culture medium
- Pro-inflammatory cytokine immunoassay kits (e.g., for TNF-α, IL-6)

Protocol:

- Obtain fresh colonic biopsy samples from patients with active CD or UC.
- Place the biopsies in culture medium.
- Treat the biopsy cultures with varying concentrations of **Gsk583**.
- Incubate the cultures for a specified period (e.g., 24 hours).

- Collect the culture supernatants.
- Measure the concentrations of TNF- α and IL-6 in the supernatants using appropriate immunoassay kits.
- Determine the dose-dependent effect of **Gsk583** on cytokine production.

In Vivo Murine Model of Acute Peritonitis

Objective: To evaluate the in vivo efficacy of **Gsk583** in an acute inflammation model.

Materials:

- Mice (e.g., C57BL/6)
- **Gsk583** formulated for oral administration
- Muramyl dipeptide (MDP)
- Phosphate-buffered saline (PBS)
- Reagents for peritoneal lavage and cytokine measurement

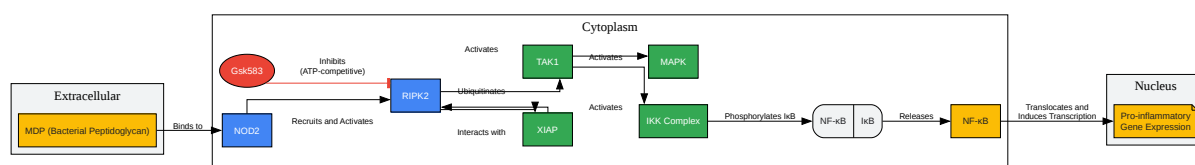
Protocol:

- Administer **Gsk583** or vehicle control to mice via oral gavage.
- After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of MDP.
- At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice.[\[2\]](#)
- Perform peritoneal lavage with PBS to collect peritoneal cells and fluid.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the peritoneal lavage fluid.
- Analyze the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneum via flow cytometry or cell counting.

- Compare the inflammatory readouts between **Gsk583**-treated and vehicle-treated groups.

Visualization of Signaling Pathways and Experimental Workflows

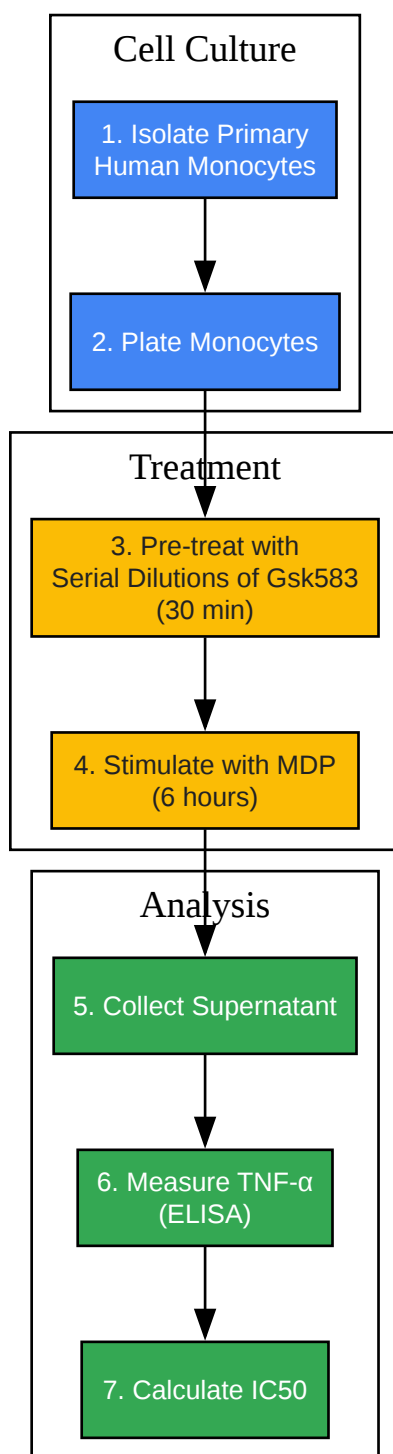
NOD2-RIPK2 Signaling Pathway and Point of **Gsk583** Inhibition



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Caption: **Gsk583** inhibits the NOD2-RIPK2 signaling pathway by blocking RIPK2 activation.

Experimental Workflow for In Vitro **Gsk583** Potency Assay



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Caption: Workflow for determining the in vitro potency of **Gsk583**.

Application of Gsk583 in Inflammatory Disease Models

Gsk583 has been utilized as a tool compound to investigate the role of RIPK2 in various inflammatory disease models.

- **Inflammatory Bowel Disease (IBD):** In models of IBD, such as TNBS-induced colitis, inhibition of RIPK2 has been shown to reduce disease severity.[6][12] **Gsk583** has demonstrated efficacy in reducing the spontaneous release of pro-inflammatory cytokines from colonic biopsies of Crohn's disease and ulcerative colitis patients, supporting the pathogenic role of RIPK2 in human IBD.[11] However, in a SHIP–/– murine model of Crohn's disease-like ileitis, while a **Gsk583** analog effectively inhibited RIPK2 in vitro, it unexpectedly exacerbated intestinal inflammation in vivo, highlighting the complexity of targeting this pathway in specific disease contexts.[7]
- **Rheumatoid Arthritis (RA):** The NOD2/RIPK2 signaling pathway is implicated in the development of experimental arthritis.[6] In a methylated bovine serum albumin (mBSA)-induced arthritis mouse model, RIPK2 deficiency resulted in reduced neutrophil migration, cartilage erosion, and production of inflammatory cytokines like IL-17 and TNF- α . [6] While direct in vivo studies with **Gsk583** in RA models are not extensively detailed in the provided search results, its ability to inhibit key inflammatory mediators suggests its utility in studying the contribution of the NOD2 pathway to arthritis pathogenesis.
- **Multiple Sclerosis (MS):** The role of RIPK2 has been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[6][13] RIPK2-deficient mice immunized with myelin oligodendrocyte glycoprotein (MOG) showed reduced T cell infiltration into the central nervous system, decreased inflammatory infiltrate and axon demyelination in the spinal cord, and less severe hind-limb paralysis.[6] The use of RIPK2 inhibitors like WEHI-345 in the EAE model has also shown therapeutic benefit, suggesting that **Gsk583** could be a valuable tool for further dissecting the role of this pathway in neuroinflammation.[6]

Limitations and Future Directions

Despite its potency and selectivity as a research tool, **Gsk583** was not progressed as a clinical drug candidate due to several limiting factors. These include off-target activity against the

hERG ion channel and Cyp3A4, as well as a suboptimal pharmacokinetic profile that would not achieve a therapeutic response within an acceptable dose range in humans.[1][6][14]

Nevertheless, **Gsk583** remains a valuable preclinical tool for elucidating the role of RIPK2 in inflammatory processes. Its use in acute in vivo inflammation models is supported by sufficient systemic exposure in rodents.[1] Future research could leverage **Gsk583** to further explore the intricate role of NOD-like receptor signaling in a broader range of inflammatory and autoimmune diseases. The insights gained from studies using **Gsk583** have also paved the way for the development of second-generation RIPK2 inhibitors with improved safety and pharmacokinetic profiles.[6]

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